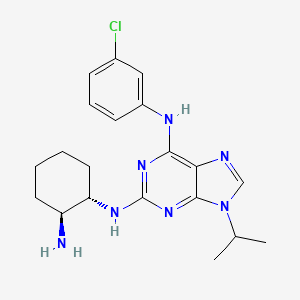
Sulfo-Cyanine5.5 carboxylic acid
Vue d'ensemble
Description
Sulfo-Cyanine5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore . It is highly hydrophilic due to the presence of four sulfo groups . This dye shows a very low dependence of fluorescence on pH and a very high extinction coefficient . It is a non-activated carboxylic acid that can be used for calibration and as a non-reactive control .
Molecular Structure Analysis
The molecular weight of Sulfo-Cyanine5.5 carboxylic acid is 680.87 . Its molecular formula is C32H37N2KO8S2 . The chemical name is Potassium 1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .Chemical Reactions Analysis
The dye possesses a negative charge in neutral pH due to the presence of four sulfo groups . It shows a very low dependence of fluorescence on pH .Physical And Chemical Properties Analysis
Sulfo-Cyanine5.5 carboxylic acid is soluble in water and DMSO . It has an excitation maximum at 646nm and an emission maximum at 662nm . It is also reported to be light sensitive .Applications De Recherche Scientifique
Cancer Detection
Sulfo-Cyanine5.5 carboxylic acid has been synthesized and applied for cancer detection using optical imaging. This dye, with its enhanced quantum yield and stability, has shown potential in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Peptide Labeling
Another application of Sulfo-Cyanine5.5 carboxylic acid is in peptide labeling. Its photophysical properties, such as narrow absorption band and high molar extinction coefficient, make it suitable for the synthesis of fluorescence resonance energy transfer (FRET) probes, particularly for studying enzymatic hydrolysis in vitro (Martins, Raposo, & Costa, 2022).
Cellular Interaction and Organelle Targeting
Sulfo-Cyanine5.5 carboxylic acid has been studied for its role in cellular interactions and organelle targeting. Changing the dye from Cy5 to sulfoCy5 significantly influenced the cellular processing of polymers, affecting their trafficking to specific cellular organelles (Mahmoud et al., 2020).
Fluorescent Dye Synthesis
This compound has been used in the synthesis of novel fluorescent sulfo-3H-indocyanine dyes, useful in labeling proteins, oligonucleotides, and other biochemicals, demonstrating improved photostability and solubility (Wang et al., 2002).
Protein Analysis
It's also used in high-sensitivity analysis of water-soluble, cyanine dye-labeled proteins by high-performance liquid chromatography with fluorescence detection. This technique allows for improved detection sensitivity in protein analysis, particularly for low abundance proteins (Qiao et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Sulfo-Cyanine5.5 carboxylic acid is used in various applications such as calibration and as a non-reactive control . It is also used in fluorescence imaging and other fluorescence-based biochemical analysis . The dye is expected to continue to be used in these areas and potentially more as research progresses.
Propriétés
IUPAC Name |
tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQUABRDYPOFX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39K3N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)





![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)
![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)


![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)
